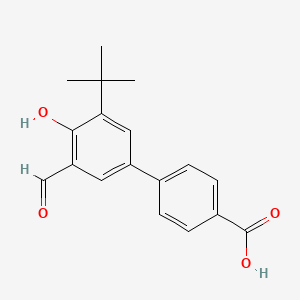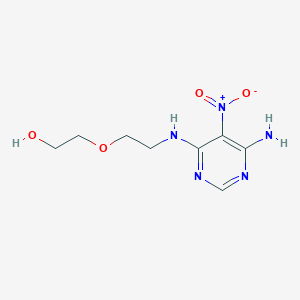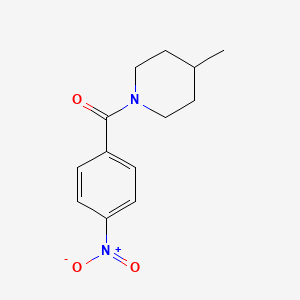![molecular formula C12H13N3OS B3008937 2-(4-Methoxy-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine CAS No. 214542-49-1](/img/structure/B3008937.png)
2-(4-Methoxy-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(4-Methoxy-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine" is a derivative of pyrazole, a class of organic compounds with significant pharmacological potential. Pyrazole derivatives are known for their strategic role in modern medicine and pharmacy due to their chemical modifiability and interaction with various biological targets .
Synthesis Analysis
The synthesis of related pyrazole derivatives typically involves ring closure reactions and interactions with various reagents. For instance, a series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides were synthesized using phenyl-1-(thiophen-2-yl)prop-2-en-1-ones and thiosemicarbazide in an alcoholic basic medium . Similarly, the synthesis of 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles involved multiple steps, starting with diethyl oxalate and 1-(4-methoxyphenyl)ethan-1-one, followed by conversion into ethyl 5-(4-methoxyphenyl)pyrazole-3-carboxylate and subsequent modifications .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using techniques such as X-ray crystallography. For example, the crystal structure of a related compound was determined, revealing that the pyrazole, pyridine, and pyran rings are almost coplanar with each other . Another study reported the crystal structure of a 5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, which crystallizes in the monoclinic crystal system and exhibits intramolecular hydrogen bonds contributing to the crystal packing .
Chemical Reactions Analysis
The chemical reactivity of pyrazole derivatives is influenced by the presence of substituents on the aromatic rings. For instance, the introduction of electron-withdrawing groups like chlorine atoms can enhance antidepressant activity . The combination of pyrazole with other heterocycles, such as 1,2,4-triazole, can increase the likelihood of interaction with biological targets and influence the formation of certain types of activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are characterized using various analytical techniques. The compounds are evaluated for their antidepressant and neurotoxicity screening, and their structures are characterized by IR, NMR, Mass, and elemental analyses . The crystal packing is often stabilized by intermolecular hydrogen bond interactions, as seen in the case of a compound with a three-dimensional network formed by C-H...O and N-H...O chains . Additionally, the thermal stability and non-linear optical properties of these compounds can be investigated, as demonstrated by a novel pyrazole derivative that was stable up to 190°C .
Aplicaciones Científicas De Investigación
Molecular Docking and Quantum Chemical Calculations : A study by Viji et al. (2020) investigated the molecular structure and spectroscopic data of a related compound through Density Functional Theory (DFT). This research is significant for understanding the intramolecular charge transfer and molecular electrostatic potential, which are crucial for the compound's biological effects predicted by molecular docking results.
Synthesis and Pharmacological Evaluation : Patel et al. (2013) prepared derivatives of a similar compound and evaluated their properties regarding anti-cancer and HIV activities. The study confirmed the structure of the compound through spectral data and tested its antimicrobial activity (Patel et al., 2013).
Synthesis and Antimicrobial Activity : Kumar et al. (2012) synthesized a series of derivatives showing good antimicrobial activity, with compounds containing methoxy groups exhibiting high effectiveness. This research contributes to understanding the potential use of these compounds in antimicrobial applications (Kumar et al., 2012).
Computational and Pharmacological Evaluation : A study by Faheem (2018) focused on the computational and pharmacological potential of novel derivatives, including their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This research highlights the broad spectrum of biological activities these compounds can exhibit (Faheem, 2018).
Synthesis and Bioactivity of Lignin Related Compounds : Yang et al. (2014) synthesized novel derivatives with antioxidant and cytotoxic activities. The study revealed that methoxy group introduction in aromatic groups could significantly increase their radical scavenging activities (Yang et al., 2014).
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-16-9-4-2-8(3-5-9)15-12(13)10-6-17-7-11(10)14-15/h2-5H,6-7,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGIXENABMEMIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-chlorophenyl)methyl]-7-ethyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/no-structure.png)
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B3008856.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B3008858.png)
![N-(3,4-difluorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B3008860.png)


![N-[4-(1,1-dioxidoisothiazolidin-2-yl)phenyl]adamantane-1-carboxamide](/img/structure/B3008866.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3008869.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-benzamidooxazole-4-carboxamide](/img/structure/B3008870.png)


![9-(3-methoxyphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3008876.png)
![2-Bromothieno[3,2-b]furan-5-carboxylic acid](/img/structure/B3008877.png)